4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide

Description

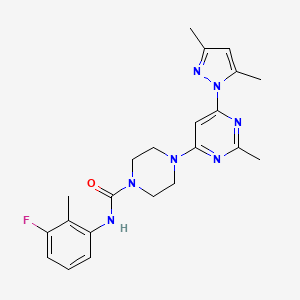

This compound features a pyrimidine core substituted at the 4-position with a piperazine-1-carboxamide group and at the 6-position with a 3,5-dimethylpyrazole moiety. The 2-methylpyrimidine and 3-fluoro-2-methylphenyl groups contribute to its structural complexity, likely influencing its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name |

4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN7O/c1-14-12-15(2)30(27-14)21-13-20(24-17(4)25-21)28-8-10-29(11-9-28)22(31)26-19-7-5-6-18(23)16(19)3/h5-7,12-13H,8-11H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBNNKUAOAJTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a piperazine core substituted with various functional groups. The presence of a pyrazole moiety and a pyrimidine ring contributes to its biological properties.

Structural Formula

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antitumor , anti-inflammatory , and antimicrobial properties. Its mechanism of action often involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival.

Antitumor Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6e | A549 | 40.32 |

| 7e | HCT116 | 26.00 |

| 15b | ALK+ | Phase I/II |

These results suggest that modifications to the pyrazole and piperazine structures can enhance anticancer activity, making this compound a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, with reported IC50 values ranging from 0.004 µM to 0.067 µM in various assays . This suggests that the compound may modulate inflammatory pathways effectively.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against both bacterial and fungal strains. For example, related pyrazole compounds have shown minimum inhibitory concentrations (MIC) of approximately 250 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or piperazine rings can lead to enhanced potency or selectivity:

- Substituents on Pyrazole : The presence of methyl groups at positions 3 and 5 on the pyrazole ring appears to enhance antitumor activity.

- Piperazine Modifications : Alterations in the piperazine substituents can affect binding affinity to target proteins involved in cancer progression.

- Fluorination Effects : The introduction of fluorine atoms may improve metabolic stability and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Anti-Tubercular Agents : A series of substituted piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis, demonstrating promising results with IC50 values ranging from 1.35 to 2.18 μM .

- Anticancer Screening : Compounds derived from pyrazole were tested against various cancer cell lines, showing significant growth inhibition and apoptosis induction .

Scientific Research Applications

The compound has shown promise in several areas of research:

Anticancer Activity

Recent studies indicate that derivatives of piperazine compounds exhibit significant anticancer properties. The presence of the pyrazole and pyrimidine moieties in this compound suggests potential activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor progression. For instance, molecular docking studies have revealed that the compound can bind effectively to targets associated with cancer cell proliferation and survival mechanisms .

Anti-inflammatory Properties

The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary biological evaluations have demonstrated that it can reduce inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent .

Antiviral Activity

Research into antiviral applications has highlighted the compound's ability to disrupt viral replication processes. Specifically, studies targeting the influenza A virus have shown that similar compounds can inhibit the RNA-dependent RNA polymerase activity, suggesting that this compound may also possess antiviral properties .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Using appropriate reagents to create the pyrazole structure.

- Pyrimidine Coupling : Reacting the pyrazole with a pyrimidine derivative to form the core structure.

- Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution reactions.

- Final Modifications : Adding functional groups such as fluorine and carboxamide to enhance biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies illustrate the applications of this compound:

Comparison with Similar Compounds

Substituent Effects on Piperazine-Carboxamide Derivatives

describes a series of N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6), which share the piperazine-carboxamide backbone but differ in aryl substituents. Key comparisons include:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Structural Differences vs. Target Compound |

|---|---|---|---|---|

| A2 | 3-Fluorophenyl | 52.2 | 189.5–192.1 | Lacks pyrimidine-pyrazole core; quinazolinone instead |

| A3 | 4-Fluorophenyl | 57.3 | 196.5–197.8 | Fluoro position alters electronic effects |

| A4 | 2-Chlorophenyl | 45.2 | 197.9–199.6 | Chlorine vs. fluorine; steric effects at ortho position |

| Target Compound | 3-Fluoro-2-methylphenyl | — | — | Unique 2-methylpyrimidine and pyrazole groups |

Key Observations :

- Substituent Position : The 3-fluoro group in A2 and the target compound may enhance dipole interactions compared to A3’s 4-fluoro substitution.

- Core Heterocycle: The target’s pyrimidine-pyrazole system may confer distinct conformational rigidity compared to A2–A6’s quinazolinone core, impacting target selectivity .

Pyrimidine-Based Analogs

and highlight compounds with pyrimidine scaffolds but divergent substituents:

Key Differences :

- The target compound’s 3-fluoro-2-methylphenyl group introduces both electron-withdrawing (fluoro) and steric (methyl) effects, which are absent in these analogs.

Trifluoromethyl and Chloropyridine Derivatives

and describe piperazine-carboxamides with trifluoromethyl or chloropyridine groups:

- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): The trifluoromethyl group increases lipophilicity (ClogP ~3.5 vs. ~2.8 for the target compound, estimated).

Implications :

- The target’s 2-methylpyrimidine may improve metabolic stability compared to electron-deficient trifluoromethyl groups, which are prone to oxidative degradation .

Q & A

Q. What synthetic strategies are employed to construct the pyrimidine-piperazine-carboxamide core in this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Pyrimidine Ring Formation : Cyclocondensation of precursors like substituted pyrazoles with dihaloalkanes or ethyl acetoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Piperazine Functionalization : Nucleophilic substitution or coupling reactions to introduce the piperazine-carboxamide moiety. For example, reacting chloropyrimidines with piperazine derivatives in polar aprotic solvents .

- Final Assembly : Amide bond formation between the piperazine and aryl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Key intermediates should be characterized via LC-MS and NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: A combination of techniques ensures accurate structural confirmation:

- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing pyrazole C-H at δ 6.1–6.5 ppm) and quaternary carbons in the pyrimidine ring (δ 150–160 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ with <2 ppm error) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and biological activity prediction of this compound?

Methodological Answer: Integrate computational and experimental workflows:

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable routes for pyrimidine-piperazine coupling .

- Structure-Activity Relationship (SAR) Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases) and prioritize derivatives for synthesis .

- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize reaction parameters (temperature, solvent ratio) and minimize trial-and-error approaches .

Q. How should researchers address contradictory biological activity data in SAR studies of piperazine-carboxamide derivatives?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigate these by:

- Standardized Assay Conditions : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with consistent controls (e.g., DMSO vehicle) .

- Meta-Analysis : Pool data from orthogonal assays (e.g., enzyme inhibition + cellular cytotoxicity) to identify trends .

- Proteomics Profiling : Use mass spectrometry to detect unintended protein interactions that may explain discrepancies .

Q. What experimental design approaches reduce variability in biological assays for heterocyclic compounds?

Methodological Answer: Implement rigorous statistical frameworks:

- Randomized Block Design : Control for batch effects (e.g., cell passage number, reagent lots) by randomizing sample processing order .

- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to calculate robust IC₅₀ values .

- Blinded Analysis : Mask compound identities during data collection to eliminate observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.